LY3295668

Catalog No.
S534061
CAS No.
1919888-06-4
M.F
C24H26ClF2N5O2
M. Wt
489.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY3295668

CAS Number

1919888-06-4

Product Name

LY3295668

IUPAC Name

(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid

Molecular Formula

C24H26ClF2N5O2

Molecular Weight

489.9 g/mol

InChI

InChI=1S/C24H26ClF2N5O2/c1-14-10-21(31-30-14)29-20-7-6-18(26)19(28-20)12-24(23(33)34)8-9-32(15(2)11-24)13-16-4-3-5-17(25)22(16)27/h3-7,10,15H,8-9,11-13H2,1-2H3,(H,33,34)(H2,28,29,30,31)/t15-,24-/m1/s1

InChI Key

YQQZZYYQTCPEAS-OYLFLEFRSA-N

SMILES

CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O

Solubility

Soluble in DMSO

Synonyms

LY3295668, LY-3295668, LY 3295668; AK-01; AK 01; AK01;

Canonical SMILES

CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O

Isomeric SMILES

C[C@@H]1C[C@](CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O

Description

The exact mass of the compound (2R,4R)-1-(3-Chloro-2-fluorobenzyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid is 489.1743 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LY3295668, also known as AK-01, is a highly selective inhibitor of Aurora A kinase, a critical enzyme involved in cell division. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in targeting tumors with specific genetic mutations, such as those involving the retinoblastoma protein (RB1). The design of LY3295668 incorporates a fluorine atom on the pyridine ring, which enhances its binding affinity and selectivity towards Aurora A kinase compared to other Aurora kinases like Aurora B and C .

The primary chemical reaction involving LY3295668 is its interaction with Aurora A kinase. Upon binding, it inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. The compound's mechanism of action involves stabilizing the inactive conformation of the kinase, thereby preventing substrate phosphorylation .

Key Reactions:

  • Inhibition of Phosphorylation: LY3295668 binds to the ATP-binding site of Aurora A, inhibiting its ability to phosphorylate target proteins necessary for mitosis.
  • Induction of Apoptosis: The inhibition leads to accumulation of cells in mitosis, ultimately triggering programmed cell death mechanisms .

LY3295668 has shown significant biological activity against various cancer cell lines, particularly those deficient in RB1. Its selectivity allows it to induce synthetic lethality in these cells while sparing normal cells. In preclinical studies, treatment with LY3295668 resulted in notable tumor regression in models of small cell lung cancer (SCLC) and Merkel cell carcinoma (MCC) .

Mechanisms of Action:

  • Cell Cycle Arrest: It causes mitotic arrest by disrupting normal spindle assembly.
  • Increased Sensitivity to Immunotherapy: It enhances the efficacy of immune checkpoint inhibitors by restoring interferon signaling pathways in tumor cells .

The synthesis of LY3295668 involves several key steps:

  • Formation of Pyrimidine Derivatives: Initial reactions involve creating pyrimidine-based scaffolds through nucleophilic aromatic substitution.
  • Coupling Reactions: The synthesized intermediates are coupled with various amines and carboxylic acids to generate the final compound.
  • Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure a purity level exceeding 95% .

Example Synthesis Route:

text
1. React 3-amino-5-methylpyrazole with an appropriate electrophile.2. Conduct nucleophilic aromatic substitution with selected amines.3. Purify the resulting compounds via HPLC.

Studies have highlighted the interaction between LY3295668 and various cellular pathways:

  • Synthetic Lethality with RB1 Loss: Its effectiveness is significantly enhanced in cells lacking functional RB1, making it a targeted treatment option for such tumors .
  • Synergistic Effects with Immunotherapy: Research indicates that combining LY3295668 with PD-L1 inhibitors can improve anti-tumor responses by enhancing T-cell infiltration into tumors .

Similar Compounds

LY3295668 shares structural and functional similarities with other Aurora kinase inhibitors but stands out due to its selectivity and potency.

Comparison with Similar Compounds:

Compound NameSelectivityMechanism of ActionUnique Features
AlisertibModerateInhibits Aurora A/B kinasesLess selective; broader target range
MK5108ModerateInhibits Aurora A/B kinasesSimilar mechanism but higher toxicity
ENMD-2076ModerateDual inhibition of Aurora A/BLess effective against RB1-deficient tumors

Uniqueness of LY3295668:

  • High Selectivity for Aurora A: Unlike many other inhibitors, LY3295668 shows minimal activity against Aurora B and C, reducing potential side effects associated with broader inhibition .
  • Enhanced Efficacy in RB1-deficient Tumors: Its ability to exploit synthetic lethality offers a novel therapeutic avenue for challenging cancer types .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

489.1743091 g/mol

Monoisotopic Mass

489.1743091 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1WX8O5XV4R

Wikipedia

(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid

Dates

Modify: 2024-04-14
1: Gong X, Du J, Parsons SH, Merzoug FF, Webster Y, Iversen PW, Chio LC, Van Horn RD, Lin X, Blosser W, Han B, Jin S, Yao S, Bian H, Ficklin C, Fan L, Kapoor A, Antonysamy S, Mc Nulty AM, Froning K, Manglicmot D, Pustilnik A, Weichert K, Wasserman SR, Dowless M, Marugán C, Baquero C, Lallena MJ, Eastman SW, Hui YH, Dieter MZ, Doman T, Chu S, Qian HR, Ye XS, Barda DA, Plowman GD, Reinhard C, Campbell RM, Henry JR, Buchanan SG. Aurora-A kinase inhibition is synthetic lethal with loss of the RB1 tumor suppressor gene. Cancer Discov. 2018 Oct 29. pii: CD-18-0469. doi: 10.1158/2159-8290.CD-18-0469. [Epub ahead of print] PubMed PMID: 30373917.

Explore Compound Types